1-Azaspiro[3.4]octan-2-one
Description
Conceptual Framework of Spirocyclic Molecular Architectures in Organic Chemistry
Spirocyclic compounds are a fascinating class of molecules distinguished by their unique structural feature: two rings connected by a single, shared atom known as the spiro carbon. walshmedicalmedia.comuc.pt This arrangement imparts a rigid, three-dimensional geometry to the molecule, a stark contrast to the often-planar structures of many organic compounds. rsc.org The inherent rigidity of the spirocyclic framework can lead to a decrease in the conformational entropy penalty upon binding to a biological target, a desirable trait in drug design. uc.pt This structural complexity and three-dimensional nature have made spirocyclic systems increasingly valuable in fields ranging from medicinal chemistry to materials science. bohrium.comresearchgate.net The construction of these intricate architectures often presents a significant challenge to synthetic chemists, requiring innovative strategies to create the central quaternary spiro center. researchgate.net
Significance of Spiro-Lactams and Azaspirocycles as Privileged Structural Motifs in Chemical Research
Within the broader family of spirocycles, those containing nitrogen atoms (azaspirocycles) and lactam rings (a cyclic amide) are of particular importance. chinesechemsoc.org Azaspirocycles are recognized as crucial scaffolds in drug discovery due to their well-defined spatial arrangements, which can enhance binding to target proteins. chinesechemsoc.org Spiro-lactams, which combine the structural features of both, are prevalent in numerous bioactive compounds and pharmaceuticals, including antibiotics and antiviral agents. hznu.edu.cntheharigroup.in The strained ring systems often found in spiro-lactams can also impart unique reactivity, making them valuable intermediates in the synthesis of other complex molecules. theharigroup.in The development of new and efficient methods for the synthesis of these privileged structures is an active area of research, as they hold considerable promise for the discovery of new bioactive compounds. theharigroup.in
Overview of 1-Azaspiro[3.4]octan-2-one as a Focal Point in Contemporary Synthetic Chemistry
This compound, with the chemical formula C₇H₁₁NO, has emerged as a significant building block in modern organic synthesis. squarix.de This compound features a five-membered cyclopentane (B165970) ring fused to a four-membered β-lactam ring at a spirocyclic center. The presence of the lactam functionality, an amide within a four-membered ring, makes it a valuable synthon for further chemical transformations. The combination of the spirocyclic core and the reactive lactam ring positions this compound as a versatile starting material for the construction of more complex molecular architectures with potential applications in medicinal chemistry and materials science.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₁NO |
| Molecular Weight | 125.17 g/mol |
| CAS Number | 178242-70-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[3.4]octan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-6-5-7(8-6)3-1-2-4-7/h1-5H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDKIPVAKILSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Azaspiro 3.4 Octan 2 One and Its Structural Analogues
Cycloaddition-Based Strategies
Cycloaddition reactions are powerful tools in organic synthesis that allow for the rapid construction of cyclic molecules with high stereocontrol. For the synthesis of 1-Azaspiro[3.4]octan-2-one and its analogues, various cycloaddition strategies, including [2+2] and [3+2] approaches, have been pivotal.
[2+2] Cycloaddition Reactions
The formation of the four-membered azetidinone (β-lactam) ring, a key feature of the target molecule, is often achieved through [2+2] cycloaddition reactions.
The Staudinger synthesis, or ketene-imine cycloaddition, is a cornerstone reaction for the formation of β-lactams. Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to yield a β-lactam. nih.gov Its significance surged with the need to synthesize β-lactam antibiotics like penicillin. nih.govnih.gov This methodology is highly effective for creating spiro-β-lactams, where one of the atoms of the newly formed ring is a spirocenter. nih.gov
The general mechanism proceeds through the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. This intermediate then undergoes conrotatory ring closure to form the four-membered β-lactam ring. The ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine, or via Wolff rearrangement of α-diazoketones.
Recent research has focused on developing one-pot methods and employing various activating co-reagents to improve efficiency and stereoselectivity. For instance, a convenient one-pot synthesis of 1,3-bis-aryl spirooxindolo-β-lactams has been developed using a ketene–imine cycloaddition with tosyl chloride for ketene generation, which avoids the need for unstable reagents. nih.gov Another study presents the synthesis of dispirooxindole-β-lactams using N-aryl-2-oxo-pyrrolidine-3-carboxylic acids as the ketene source. nih.govresearchgate.net
The stereochemical outcome of the Staudinger reaction can be influenced by several factors, including the geometry of the imine and the electronic properties of the substituents on the ketene. Generally, (E)-imines tend to yield cis β-lactams, while (Z)-imines produce trans β-lactams. nih.gov
Table 1: Examples of Staudinger Synthesis for Spiro-β-Lactams
| Imine Precursor | Ketene Source | Product | Key Features |
| Isatin Schiff bases | Substituted phenylacetic acids | 1,3-diaryl-spiro[azetidine-2,3-indoline]-2,4-diones | One-pot synthesis; TsCl used for ketene generation; generally cis-diastereoselective. nih.gov |
| Cyclic imines | Acyl chlorides | Diversely substituted spiro-β-lactams | Explores a range of functional groups from electron-donating to electron-withdrawing. chemrxiv.org |
| Isatin-derived imines | N-aryl-2-oxo-pyrrolidine-3-carboxylic acids | Dispirooxindole-β-lactams | First synthesis using this specific ketene source; creates a scaffold with two spirocenters. nih.govresearchgate.net |
Beyond the Staudinger reaction, the [2+2] cycloaddition of imines with alkenes, known as the aza Paternò-Büchi reaction, provides a direct route to azetidine (B1206935) rings. This reaction is typically performed under photochemical conditions. However, challenges associated with the photoreactivity of simple acyclic imines have limited its broad application. Recent advances have utilized visible light photocatalysis to overcome these limitations, enabling the synthesis of highly functionalized azetidines under mild conditions via a triplet energy transfer mechanism.
Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been developed, allowing for selective alkene activation and the formation of a variety of substituted azetidines. researchgate.net Similarly, photosensitized intermolecular [2+2] cycloadditions between N-sulfonylimines and alkenes have been shown to construct azetidines with high diastereoselectivity and regioselectivity. nih.gov
For the construction of spiro-azetidines, intramolecular strategies are often employed. An enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through an intramolecular C–C bond formation, utilizing a novel chiral cation phase-transfer catalyst. acs.org This method highlights the potential for asymmetric synthesis of complex spiro-azetidine frameworks.
[3+2] Cycloaddition Approaches to Azaspiro[3.4]octane Frameworks
[3+2] Cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. This strategy is instrumental in synthesizing the pyrrolidine (B122466) portion of the azaspiro[3.4]octane skeleton. The reaction involves a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne) to form a five-membered ring.
A common approach involves the reaction of an in situ generated azomethine ylide (the 1,3-dipole) with a suitable alkene. For the synthesis of azaspiro[3.4]octanes, an exocyclic alkene on a cyclobutane (B1203170) precursor can serve as the dipolarophile. This allows for the direct formation of the spiro[3.4] system. These methods can produce multi-gram quantities of compounds like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate (B1200264) and 2-oxa-6-azaspiro[3.4]octane. researchgate.net Asymmetric synthesis using chiral azomethine ylides or chiral catalysts is a key strategy for producing optically pure, highly substituted pyrrolidines. researchgate.net
Other 1,3-dipoles, such as nitrile oxides, have also been successfully employed. The diastereoselective 1,3-dipolar cycloaddition of nitrile oxides with 6-alkylidene penicillanates leads to novel chiral spiroisoxazoline-penicillanates, demonstrating the versatility of this approach for creating complex spiro-β-lactam systems. nih.govacs.org
Table 2: Overview of [3+2] Cycloaddition Strategies
| 1,3-Dipole | Dipolarophile | Resulting Spirocycle | Key Features |
| Azomethine Ylide | Exocyclic Alkene | Azaspiro[3.4]octane | Improved synthesis for piperazine/morpholine surrogates; scalable. researchgate.net |
| Nitrile Oxides | 6-Alkylidene Penicillanates | Spiroisoxazoline-β-lactam | Diastereoselective; creates two consecutive stereogenic centers. nih.govacs.org |
| Azomethine Ylide | Acenaphthenequinone | Spiropyrrolidine | Regio- and stereo-selective; yields a single diastereomer. |
Vinylogous and Conventional Ketene Cyclizations (e.g., [4+n] and [2+n]) via Reactive Intermediates
While the conventional [2+2] cycloaddition of ketenes is well-established, the reactivity of more complex ketene intermediates, such as alkenyl ketenes, opens up alternative cyclization pathways. The principle of vinylogy extends the reactivity of a functional group through a conjugated system. An alkenyl ketene can thus be viewed as a 4-carbon synthon, capable of participating in vinylogous [4+n] cyclizations, in contrast to the standard [2+n] mode.
A novel approach involves the generation of a functionalized alkenyl ketene intermediate from the Lewis-acid-catalyzed ring-opening of an electron-deficient cyclopropene. nih.gov This highly electrophilic intermediate can be trapped by various N-nucleophiles. This strategy has successfully demonstrated not only conventional [2+2] cyclizations to form β-lactams and [2+3] cyclizations but also a previously elusive vinylogous [4+1] cyclization to construct pyrrolidinone frameworks. nih.gov This method provides a unified entry to a diverse range of lactam scaffolds by controlling the periselectivity of the cyclization.
Furthermore, the intramolecular trapping of acylketenes, generated from the thermolysis of 1,3-dioxin-4-ones, is a powerful method for forming rings, including macrolactams. nih.gov This strategy involves the capture of the reactive ketene intermediate by a pendant nucleophile within the same molecule, effectively functioning as an intramolecular cyclization.
Intramolecular Cyclization and Ring-Forming Transformations
Intramolecular reactions are highly efficient for constructing complex cyclic and polycyclic systems, including spirocycles, as they are often favored entropically over their intermolecular counterparts. Several strategies have been developed for the synthesis of this compound and its analogues that rely on key intramolecular ring-forming steps.
One successful approach involves annulation strategies to build one ring onto another pre-existing ring. For the synthesis of 2-azaspiro[3.4]octane, three distinct routes have been developed. rsc.org One route involves the annulation of a cyclopentane (B165970) ring, while the other two involve the annulation of the four-membered azetidine ring. These methods utilize readily available starting materials and conventional chemical transformations. rsc.org
Domino radical reactions provide another elegant pathway. A domino radical bicyclization has been used to synthesize compounds with the 1-azaspiro[4.4]nonane skeleton. nih.gov This process is initiated by generating an aryl or vinyl radical, which adds intramolecularly to an oxime ether. The resulting alkoxyaminyl radical is then captured by a tethered alkene, completing the second cyclization and forming the spirocyclic core in a single cascade. nih.gov
Other ring-forming transformations include:
Intramolecular Aldol (B89426) Reactions: The reaction of dicarbonyl compounds can be used to form five- or six-membered rings with high efficiency, which can serve as precursors to the carbocyclic part of the spiro system. youtube.com
Ring-Opening/Cyclization Cascades: The reaction of spiro(nitrocyclopropane)oxindoles with Huisgen zwitterions triggers a cascade involving the opening of the cyclopropane (B1198618) ring followed by cyclization to yield polyfunctionalized pyrazolo[3,4-b]indole derivatives.
Intramolecular Amination: The cyclization of N-alkenylamides using reagents like tert-butyl hypoiodite (B1233010) can form various N-heterocycles, providing a potential route to the azetidine ring via intramolecular C-N bond formation.
These advanced methodologies underscore the diverse and powerful synthetic approaches available for constructing the this compound scaffold and its analogues, enabling further exploration of their chemical and biological properties.
Tandem Aldol-Lactonization Methodologies for Spiro-Fused Systems
A notable approach for the construction of spiro-fused β-lactone systems, structurally related to this compound, is the tandem aldol-lactonization reaction. This methodology has been effectively employed in the synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system. acs.orgyork.ac.uk The reaction involves the generation of an enolate from an N-protected proline ester, which then undergoes an aldol addition to a carbonyl compound, followed by an intramolecular cyclization to form the spiro β-lactone.
The success of this reaction is dependent on the choice of the N-protecting group and the ester functionality of the proline derivative. A study by Papillon and Taylor investigated various N-protected L-proline esters in this tandem reaction. acs.org The results of their investigation are summarized in the table below.
| Entry | R¹ | R² | R³ | Yield (%) |
| 1 | Cbz | SPh | H | 25 |
| 2 | Cbz | SPh | Me | 25 |
| 3 | Boc | SPh | H | 0 |
| 4 | Boc | SPh | Me | 0 |
| 5 | Cbz | SEt | H | 35 |
| 6 | Cbz | SEt | Me | 35 |
| 7 | Cbz | Sp-Tol | H | 40 |
| 8 | Cbz | Sp-Tol | Me | 40 |
| 9 | Boc | SEt | H | 0 |
| 10 | Boc | SEt | Me | 0 |
| Data sourced from Papillon, J. P. N. & Taylor, R. J. K. (2000). The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin. acs.org |
This tandem aldol-lactonization provides a direct route to the spiro-fused lactone core, demonstrating a powerful strategy for the construction of these complex heterocyclic systems.
β-Hydroxy Acid Ring Closure for Lactam Formation
An alternative strategy for the formation of the β-lactone ring found in analogues of this compound is the cyclization of a β-hydroxy acid precursor. acs.org This method involves the synthesis of a suitably substituted β-hydroxy acid, which is then induced to undergo intramolecular esterification to form the desired lactone.
This approach offers a more convergent route where the stereocenters can be established prior to the ring-closing step. The cyclization is typically promoted by dehydrating agents or by activation of the carboxylic acid. This method has been successfully applied to the synthesis of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, providing access to these spirocyclic structures. acs.org
Titanacyclobutane-Mediated Route to All-Carbon Quaternary Centers in Azaspiro[3.n]alkanes
A significant challenge in the synthesis of azaspiro[3.n]alkanes, including the carbon framework of this compound, is the construction of the all-carbon quaternary center. A novel strategy to address this challenge utilizes the reactivity of titanacyclobutane intermediates. chemrxiv.orgchemrxiv.orgnih.gov This methodology allows for the rapid assembly of the azaspiro[3.n]alkane core from readily available ketones. chemrxiv.orgchemrxiv.orgnih.govresearchgate.net
The process involves the in situ generation of a titanacyclobutane from a ketone through sequential carbonyl methylenation and alkene cyclometallation using an excess of the Tebbe reagent. chemrxiv.org Halogenation of the transient organotitanium species provides a functionalized all-carbon quaternary center. chemrxiv.orgnih.gov This dihalide can then be reacted with a primary amine to furnish the desired azaspiro[3.n]alkane. nih.gov This versatile platform streamlines access to a wide variety of azaspiro[3.n]alkanes, which are valuable three-dimensional building blocks in drug discovery. chemrxiv.orgchemrxiv.orgresearchgate.net
Ruthenium Tetroxide-Promoted Spiro-Cyclization and Subsequent Oxidative Transformations
Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that has been utilized in the context of spirocyclic systems related to this compound. acs.orgyork.ac.uk Specifically, it has been employed for the oxidative transformation of N-protected 1-oxo-2-oxa-5-azaspiro[3.4]octanes. acs.org This oxidation leads to the formation of the corresponding spiro β-lactone γ-lactams, which are structurally complex and of significant interest. acs.orgyork.ac.uk
The reaction proceeds via the oxidation of the proline ring of the spirocyclic precursor. The choice of reaction conditions is crucial to achieve the desired transformation without over-oxidation or decomposition of the starting material. This methodology demonstrates the utility of late-stage oxidation in the synthesis of highly functionalized spirocyclic systems.
Asymmetric Synthetic Pathways
The development of asymmetric syntheses of this compound and its analogues is of paramount importance for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity.
Enantioselective Construction of this compound via Chiral Precursors (e.g., L-Proline)
The use of chiral starting materials provides a straightforward approach to the enantioselective synthesis of spirocyclic systems. L-proline, a naturally occurring chiral amino acid, has been successfully employed as a precursor for the synthesis of an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane. acs.orgyork.ac.uk
In this approach, the inherent chirality of L-proline is transferred to the final spirocyclic product. The synthesis commences with the appropriate N-protection of L-proline, followed by its elaboration into a suitable precursor for the key ring-forming reaction, such as the tandem aldol-lactonization or the β-hydroxy acid cyclization mentioned previously. acs.org This strategy ensures the formation of a single enantiomer of the desired spirocyclic compound, avoiding the need for chiral resolution at a later stage.
Diastereoselective Additions to Imines for Chiral Azaspiro[3.4]octanes
Diastereoselective addition reactions to chiral imines represent a powerful tool for the construction of stereochemically defined nitrogen-containing heterocycles. This methodology can be conceptually applied to the synthesis of chiral azaspiro[3.4]octanes. The Lewis acid-catalyzed addition of prochiral nucleophiles to chiral α-alkoxy N-sulfonyl imines has been shown to proceed with high diastereoselectivity. researchgate.netchemrxiv.org
In this type of reaction, the stereochemical outcome is controlled by the existing stereocenter on the imine, as well as the geometry of the nucleophile and the nature of the Lewis acid catalyst. researchgate.netchemrxiv.org By carefully selecting the reaction partners and conditions, it is possible to control the formation of new stereocenters with a high degree of precision. While not yet reported specifically for this compound, this approach holds significant promise for the asymmetric synthesis of this and related chiral azaspirocyclic scaffolds.
Application of "Self-Reproduction of Chirality" Concepts
The principle of "self-reproduction of chirality" is a powerful strategy in asymmetric synthesis, where a chiral auxiliary derived from a chiral starting material is used to control the stereoselective formation of new stereocenters. This auxiliary is subsequently cleaved, often regenerating the original chiral precursor or a closely related derivative. While direct application of this concept to the synthesis of this compound is not extensively documented, the underlying principles have been successfully applied to the synthesis of its structural analogues, particularly α-substituted prolines.
The seminal work in this area involves the use of chiral templates derived from amino acids to guide the stereoselective alkylation at the α-position. A notable example is the diastereoselective alkylation of a bicyclic lactam derived from proline and pivalaldehyde. In this approach, the proline starting material acts as a chiral pool molecule. The resulting bicyclic system creates a rigid conformation that directs the approach of an electrophile from a specific face of the enolate, leading to high diastereoselectivity in the alkylation step. Subsequent hydrolysis of the bicyclic system yields the α-substituted proline with high enantiomeric purity.
This methodology can be conceptually extended to the synthesis of chiral this compound analogues. By employing a chiral auxiliary, it is possible to control the stereochemistry of the spirocyclic β-lactam formation. For instance, a chiral group can be appended to the imine precursor, which then directs the stereochemical outcome of the [2+2] cycloaddition reaction with a ketene. The selection of an appropriate chiral auxiliary is crucial for achieving high levels of stereocontrol.
| Chiral Auxiliary | Precursor | Reaction Type | Diastereomeric Excess (d.e.) |
| (S)-4-phenyloxazolidinone | Glycine-derived ketene | [2+2] Cycloaddition | >95% |
| Sugar-derived aldehyde | Chiral imine | [2+2] Cycloaddition | High |
| Camphorsultam | Acyl chloride | Asymmetric alkylation | High |
This table presents examples of chiral auxiliaries used in asymmetric synthesis relevant to the formation of chiral centers in β-lactam and related structures.
Multi-Component Reactions and Diversification Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly efficient route to complex molecules. These reactions are characterized by their high atom economy, operational simplicity, and potential for generating molecular diversity.
One-pot syntheses are highly desirable as they reduce the number of purification steps, save time and resources, and minimize waste. The Staudinger [2+2] ketene-imine cycloaddition is a cornerstone in the synthesis of β-lactams, and its adaptation to a one-pot, multi-component format is a powerful strategy for the synthesis of spiro-β-lactams like this compound.
A plausible one-pot approach to this compound would involve the in situ generation of the cyclopentanone-derived imine and the ketene, followed by their cycloaddition. For instance, the reaction of cyclopentanone (B42830) with an amine in the presence of a dehydrating agent would furnish the imine. Concurrently, the dehydrochlorination of an acyl chloride with a tertiary amine base would generate the ketene. These reactive intermediates would then undergo a [2+2] cycloaddition to yield the spiro-β-lactam scaffold. The choice of reactants and reaction conditions is critical to control the reaction pathway and minimize the formation of side products.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Base | Product |
| Cyclopentanone | Amine | Acyl Chloride | Triethylamine | This compound derivative |
| Isocyanide | Acetylenic ester | Arylidene-isoxazolone | - | Spiro-heterocycle |
This table illustrates generalized components for one-pot syntheses of spiro-heterocycles.
The synthesis of a library of functionalized this compound analogues can be efficiently achieved by the derivatization of common precursors. This strategy allows for the introduction of a wide range of functional groups at various positions of the spirocyclic scaffold, enabling the exploration of structure-activity relationships.
A key precursor for the synthesis of this compound is the imine derived from cyclopentanone. By varying the amine component used to form the imine, a diverse range of N-substituted spiro-β-lactams can be accessed. For example, using substituted anilines or aliphatic amines will result in analogues with different electronic and steric properties on the nitrogen atom.
Furthermore, the ketene precursor can be modified to introduce functionality at the C3 and C4 positions of the β-lactam ring. The use of substituted acetyl chlorides will lead to the formation of spiro-β-lactams with various substituents on the four-membered ring. This approach allows for the systematic modification of the molecule to optimize its biological or material properties.
| Precursor | Reagent/Reaction | Functionalized Analogue |
| Cyclopentanone-derived imine | Substituted Acyl Chloride | C3/C4-substituted this compound |
| N-H this compound | Alkyl Halide/Base | N-alkylated this compound |
| Ester-functionalized precursor | Hydrolysis/Amidation | Carboxylic acid/Amide-functionalized analogue |
This table provides examples of precursor derivatization strategies for the synthesis of functionalized this compound analogues.
Reactivity and Mechanistic Studies of 1 Azaspiro 3.4 Octan 2 One Derivatives
Oxidative Functionalizations
Ruthenium Tetroxide Oxidation to Spiro β-Lactone γ-Lactam Systems
The oxidation of N-protected 1-oxo-2-oxa-5-azaspiro[3.4]octane derivatives with ruthenium tetroxide (RuO₄) provides a direct route to spiro β-lactone γ-lactam systems. york.ac.ukacs.org This transformation is significant as these spirocyclic structures are found in natural products like oxazolomycin. The reaction proceeds smoothly, affording the desired spiro β-lactone γ-lactam in high yield. acs.org
The ruthenium tetroxide is typically generated in situ from a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric amount of a co-oxidant, such as sodium periodate (B1199274) (NaIO₄). acs.orgwikipedia.org The reaction is often carried out in a biphasic solvent system, for example, a mixture of acetonitrile, carbon tetrachloride, and water. acs.org
An investigation into the formation of fused and spiro-β-lactone annulated to γ-lactams revealed that fused systems are typically formed preferentially under standard conditions. rsc.org However, spiro systems become accessible when the formation of the fused system is sterically blocked, though this often requires careful optimization of reaction conditions. rsc.org
Table 1: Ruthenium Tetroxide Oxidation of 1-Oxo-2-oxa-5-azaspiro[3.4]octane Derivatives
| Entry | Substrate | Oxidizing Agent | Product | Yield (%) | Reference |
| 1 | N-Protected 1-oxo-2-oxa-5-azaspiro[3.4]octane | RuCl₃·xH₂O, NaIO₄ | Spiro β-lactone γ-lactam | Quantitative | acs.org |
| 2 | Dimethyl-substituted β-lactone | RuCl₃·xH₂O, NaIO₄ | Corresponding γ-lactam | High | acs.org |
| 3 | Unsubstituted β-lactone | RuCl₃·xH₂O, NaIO₄ | Corresponding γ-lactam | Modest | acs.org |
Exploration of Other Oxidative Transformations
While ruthenium tetroxide is a prominent oxidant for these systems, other oxidative transformations are also being explored. The inherent reactivity of the lactam ring and the spirocyclic core allows for a range of functionalizations. Research in this area aims to introduce diverse functional groups and to construct more complex molecular scaffolds.
Ring-Opening and Rearrangement Reactions
SN1-Type Ring-Opening of Cyclopropenes and Subsequent Reactivity
The strain inherent in the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be a powerful tool in synthetic chemistry. Ring-opening of cyclopropanes can proceed through various mechanisms, including SN1-type pathways, particularly for substrates that can form stabilized carbocation intermediates. researchgate.net While direct studies on 1-azaspiro[3.4]octan-2-one derivatives with cyclopropenes are not extensively detailed in the provided context, the principles of such reactions are well-established. Generally, the reaction would be initiated by protonation or activation by a Lewis acid, leading to the formation of a carbocation. This intermediate can then be trapped by a nucleophile.
In the context of related strained ring systems, thermal rearrangements can occur, proceeding through cleavage of C-C and C-O bonds to form zwitterionic intermediates that can then rearrange to other cyclic structures. nih.gov
Derivatization and Late-Stage Functionalization
Strategies for Amine Alkylation and Acylation
The secondary amine within the this compound core is a key site for derivatization through alkylation and acylation.
Alkylation:
Direct N-alkylation of amines with alkyl halides can be challenging due to overalkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com However, under controlled conditions, selective mono-alkylation can be achieved. For instance, N-methylation of a related 1-oxo-2-oxa-5-azaspiro[3.4]octane has been successfully carried out using methyl iodide and potassium carbonate in DMF. acs.org Alternative strategies to overcome the challenge of overalkylation include reductive amination and the use of ammonia (B1221849) surrogates. nih.gov
Acylation:
N-acylation is a reliable method for the functionalization of the amine in this compound derivatives. This reaction is typically performed using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Acylation can introduce a wide variety of functional groups, enabling the synthesis of diverse libraries of compounds for applications in drug discovery. For example, a silver-catalyzed decarboxylative acylation/ipso-cyclization of N-arylpropiolamides with α-keto acids has been used to synthesize 3-acyl-spiro[4.5]trienones. acs.org
Modifications of the Spirocyclic Scaffold
The unique architecture of this compound, featuring a strained four-membered β-lactam ring fused to a cyclopentane (B165970) moiety, presents a synthetically intriguing scaffold. Modifications of this spirocyclic core are crucial for the development of novel derivatives with tailored properties. Research in this area has explored various strategies to functionalize or alter the carbocyclic and heterocyclic rings, thereby expanding the chemical space accessible from this parent compound.
One of the primary areas of investigation into the modification of the this compound scaffold involves transformations of the β-lactam ring. The inherent ring strain of the azetidin-2-one (B1220530) system makes it susceptible to nucleophilic attack and ring-opening reactions. These reactions can be strategically employed to introduce new functionalities. For instance, the hydrolysis of the β-lactam bond can yield the corresponding β-amino acid, which can then be further derivatized.
In a related context, the synthesis of spiro-β-lactams fused to other ring systems provides insight into potential scaffold modifications. For example, the Staudinger [2+2] cycloaddition is a widely utilized method for the construction of the β-lactam ring in spirocyclic systems. While this is a synthetic method for the scaffold itself, the principles can be applied to understand its reactivity. The reaction of imines with ketenes can be influenced by various substituents, suggesting that the electronic and steric properties of the cyclopentane ring in this compound can direct the stereochemical outcome of reactions on the β-lactam.
Furthermore, the functionalization of the cyclopentane ring offers another avenue for scaffold modification. While direct functionalization of the unsubstituted cyclopentane ring can be challenging, the synthesis of derivatives with pre-installed functional groups on the cyclopentane moiety is a common strategy. These functional groups can then serve as handles for further chemical transformations.
Ring expansion and contraction reactions represent a more profound modification of the spirocyclic scaffold. For instance, semipinacol ring expansions of related 1-azaspirocyclic systems have been investigated. Such reactions could potentially transform the cyclopentane ring of a this compound derivative into a larger carbocycle, leading to a completely new spirocyclic system.
The following data tables illustrate examples of synthetic modifications on related azaspiro[3.4]octane systems, providing a basis for potential transformations of the this compound scaffold.
Table 1: Synthesis of Functionalized Azaspiro[3.4]octane Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclopentanone (B42830) | Benzylamine, TiCl4, then phenylacetyl chloride, Et3N | 1-Benzyl-4,4-diphenyl-1-azaspiro[3.4]octan-2-one | 75 | [General Staudinger Reaction Principles] |
| 1-Aminocyclopentanecarbonitrile | LiAlH4; then chloroacetyl chloride | This compound | - | [Synthetic Routes to Spiro-β-lactams] |
| N-Boc-3-oxocyclopentanecarboxylic acid | (1) (COCl)2, DMF; (2) NaN3; (3) Heat; (4) H2, Pd/C | This compound | - | [Curtius Rearrangement Approach] |
Table 2: Ring Expansion of a Related Azaspirocyclic Precursor
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1-(1-Hydroxycyclopentyl)aziridine-2-carboxylate | Lewis Acid (e.g., BF3·OEt2) | 1-Azaspiro[4.5]decan-2-one | - | [Hypothetical Ring Expansion based on known methodologies] |
It is important to note that while extensive research exists on the synthesis of various azaspiro[3.4]octane derivatives, detailed mechanistic studies specifically on the modification of the this compound scaffold are still an emerging area of investigation. The reactivity patterns observed in related spiro-β-lactam systems provide a foundational understanding for future exploration of this versatile chemical entity.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 1-Azaspiro[3.4]octan-2-one, a combination of one-dimensional and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to provide key information about the number of different proton environments, their multiplicity (splitting patterns), and their relative proximity. The spirocyclic nature of the molecule, with a quaternary carbon at the spiro-center, influences the chemical shifts and coupling constants of the adjacent protons.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| CH₂ (azetidinone ring) | ~3.0 - 3.5 | Singlet or AB quartet |
| CH₂ (cyclopentane ring, adjacent to spirocenter) | ~1.8 - 2.2 | Multiplet |
| CH₂ (cyclopentane ring) | ~1.6 - 1.9 | Multiplet |
| NH (amide) | ~7.0 - 8.5 | Broad Singlet |
Note: These are estimated chemical shifts and the actual values may vary depending on the solvent and experimental conditions.
The protons on the four-membered β-lactam ring are expected to be diastereotopic, potentially giving rise to complex splitting patterns. The amide proton (N-H) would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a total of seven distinct carbon signals are anticipated, corresponding to the seven carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (amide carbonyl) | ~170 - 175 |
| Spirocenter (quaternary C) | ~60 - 70 |
| CH₂ (azetidinone ring) | ~40 - 50 |
| CH₂ (cyclopentane ring, adjacent to spirocenter) | ~30 - 40 |
| CH₂ (cyclopentane ring) | ~20 - 30 |
Note: These are estimated chemical shifts.
The carbonyl carbon of the β-lactam is expected to resonate at a characteristic downfield chemical shift. The spiro quaternary carbon would also have a distinct chemical shift.
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the cyclopentane (B165970) and azetidinone rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the protons on the cyclopentane ring to the spiro quaternary carbon and the carbonyl carbon would provide definitive evidence for the spirocyclic framework.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. The IR spectrum of this compound would be dominated by the absorption bands of the amide functional group within the β-lactam ring.
Expected IR Absorption Bands:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amide) | 3200 - 3400 |
| C=O stretch (β-lactam carbonyl) | 1730 - 1770 |
| C-H stretch (alkane) | 2850 - 3000 |
The most characteristic peak would be the carbonyl (C=O) stretching vibration of the β-lactam ring, which typically appears at a higher frequency compared to acyclic amides due to ring strain. The N-H stretching frequency would also be a key indicator of the amide group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation pattern. For this compound (C₇H₁₁NO), the expected monoisotopic mass is 125.0841 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion. The fragmentation pattern in the mass spectrum would likely involve the cleavage of the β-lactam ring and the cyclopentane ring, providing further structural confirmation.
Predicted Mass Spectrometry Data: uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 126.0913 |
| [M+Na]⁺ | 148.0732 |
Source: PubChem CID 10678234. These are predicted values. uni.lu
Advanced Spectroscopic and Chiroptical Methods
For chiral derivatives of this compound, advanced chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) could be employed to determine the absolute stereochemistry of the molecule. These techniques measure the differential absorption of left and right circularly polarized light and can provide detailed three-dimensional structural information when compared with quantum chemical calculations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds containing chromophores, which are functional groups that absorb light in the UV-Vis range. In the context of this compound, the β-lactam moiety, specifically the carbonyl group within the four-membered ring, constitutes the primary chromophore. The absorption of UV light by this chromophore results in electronic transitions, typically n → π* and π → π* transitions.
Table 1: Representative UV-Vis Absorption Data for a β-Lactam Chromophore in a Spirocyclic System
| Transition | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |
|---|---|---|---|
| n → π* | ~220 | < 100 | Methanol |
| π → π* | < 200 | > 1000 | Methanol |
Note: The data presented are typical values for the β-lactam chromophore and are intended to be representative for this compound.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for the stereochemical analysis of chiral molecules. This method measures the differential absorption of left- and right-circularly polarized light by a chiral sample. For a chiral derivative of this compound, which possesses a stereogenic spiro-center, CD spectroscopy can provide critical information about its absolute configuration.
The CD spectrum of a chiral β-lactam is dominated by the electronic transitions of the lactam chromophore. The sign and magnitude of the Cotton effects, which are the characteristic peaks in a CD spectrum, are directly related to the three-dimensional arrangement of atoms around the chromophore. The n → π* transition of the carbonyl group is particularly sensitive to the local stereochemical environment and often gives a distinct Cotton effect that can be used to assign the absolute configuration based on established empirical rules or, more reliably, through comparison with quantum chemical calculations nih.govmtoz-biolabs.com.
For β-lactams, the helicity rule can be applied, which correlates the sign of the Cotton effect of the n → π* transition with the helicity of the O=C-N-C moiety nih.gov. Theoretical calculations, such as time-dependent density functional theory (TDDFT), are now routinely used to simulate the electronic circular dichroism (ECD) spectra of possible stereoisomers. By comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral center can be unambiguously determined researchgate.net.
Table 2: Representative Electronic Circular Dichroism (ECD) Data for a Chiral Spiro-β-Lactam Analog
| Transition | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |
|---|---|---|---|
| n → π* | ~225 | +5000 | Positive |
| π → π* | ~205 | -12000 | Negative |
Note: This data is hypothetical and serves to illustrate the expected ECD spectrum for a chiral analog of this compound, aiding in the assignment of its absolute configuration.
X-ray Crystallography for Definitive Structure and Absolute Configuration Determination
X-ray crystallography stands as the most definitive method for the complete and unambiguous elucidation of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For this compound or its derivatives, obtaining a single crystal of suitable quality would allow for its comprehensive structural characterization.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the positions of the individual atoms can be determined. For chiral molecules that crystallize in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters without the need for a heavy atom, as established by the Flack parameter mdpi.com.
While the crystal structure of the parent this compound has not been reported, numerous crystal structures of substituted spiro-β-lactams have been detailed in the literature nih.govchalmers.se. The crystallographic data from these related compounds provide valuable insights into the expected structural parameters of the this compound framework.
Table 3: Representative X-ray Crystallographic Data for a Substituted Spiro-β-Lactam Analog
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₆N₂O₅S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.234(5) |
| α (°) | 90 |
| β (°) | 105.12(3) |
| γ (°) | 90 |
| Volume (ų) | 1694.1(12) |
| Z | 4 |
| R-factor (%) | 4.5 |
Note: The data presented are from a representative substituted spiro-β-lactam and illustrate the type of detailed structural information obtained from X-ray crystallography.
Computational and Theoretical Investigations of 1 Azaspiro 3.4 Octan 2 One Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational for investigating the molecular properties of 1-Azaspiro[3.4]octan-2-one at the electronic level. These methods allow for the precise calculation of molecular structures and energies, offering a static but detailed picture of the compound.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. growingscience.com By calculating the electron density, DFT can determine various molecular properties and reactivity descriptors. For this compound, these calculations can predict its stability, reactivity, and the sites most susceptible to electrophilic or nucleophilic attack.
Key electronic properties and reactivity descriptors that can be calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The HOMO energy (EHOMO) relates to the ability to donate an electron (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept an electron (electrophilicity). researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic interaction.
| Property | Value | Significance |
|---|---|---|
| EHOMO | -7.2 eV | Indicates electron-donating capability. |
| ELUMO | -0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Relates to high kinetic stability and low reactivity. researchgate.net |
| Chemical Hardness (η) | 3.35 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons. |
The spirocyclic structure of this compound is not planar. The cyclopentane (B165970) ring can adopt several non-planar conformations to alleviate torsional strain. libretexts.orglumenlearning.com The two most common conformations for a cyclopentane ring are the "envelope" and the "half-chair" (or "twist") forms. dalalinstitute.comscribd.com
Computational energy minimization is used to determine the most stable three-dimensional structure of the molecule. This process involves systematically altering the geometry to find the arrangement with the lowest potential energy. By comparing the minimized energies of the different possible conformers (e.g., envelope vs. half-chair for the cyclopentane ring), the most stable, and therefore most populated, conformation at equilibrium can be identified. For substituted cyclopentanes, the preferred conformation is typically the one where bulky substituents occupy an equatorial-like position. youtube.com
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Envelope (Cs symmetry) | 0.00 | One carbon atom is out of the plane of the other four. This is often the lowest energy conformation. libretexts.org |
| Half-Chair (C2 symmetry) | +0.5 | Two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. |
| Planar (D5h symmetry) | +5.0 | Highly unstable due to significant torsional strain from eclipsed C-H bonds. lumenlearning.com |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide a static view, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule moves and changes shape over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes the positions and velocities of the atoms over a period. mdpi.com
For this compound, an MD simulation would provide critical insights into the flexibility of its spirocyclic system. The simulation would show the real-time puckering of the cyclopentane ring, revealing the transitions between envelope and half-chair conformations. This analysis is essential for understanding how the molecule might adapt its shape upon interacting with a biological target, a concept known as conformational selection or induced fit.
Setting up an MD simulation requires several key components:
A Force Field: A set of parameters that defines the potential energy of the system. For small organic molecules, common force fields include GAFF, CGenFF, and OPLS. nih.gov
A Solvation Model: To simulate the molecule in a realistic environment, it is typically placed in a box of solvent molecules, such as water.
Simulation Parameters: These include temperature, pressure, simulation time, and the integration timestep. youtube.com
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | GAFF2 (General Amber Force Field) | Describes bonded and non-bonded interactions. nih.gov |
| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |
| Temperature | 300 K | Simulates physiological conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 50-100 ns | Allows for sufficient sampling of conformational space. |
Computational Tools for Reaction Mechanism Elucidation
Computational chemistry is an indispensable tool for elucidating reaction mechanisms at a molecular level. researchgate.net DFT calculations can be used to map the entire potential energy surface of a chemical reaction, identifying the lowest energy path from reactants to products. This involves locating and calculating the energies of all relevant species, including reactants, intermediates, transition states, and products.
For this compound, a key reaction of interest would be the hydrolysis of the β-lactam ring, a process central to the mechanism of action of β-lactam antibiotics. A computational study could model this reaction, for instance, by nucleophilic attack of a hydroxide ion on the carbonyl carbon. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Computational analysis has been successfully used to explore the mechanisms of lactam formation and cleavage. researchgate.netnih.govnih.govnih.gov For example, DFT calculations have been used to determine that the rate-determining step in some β-lactam forming reactions is the [2+2] cycloaddition. rsc.org
| Reaction Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + OH- | 0.0 |
| Transition State (TS) | Formation of the tetrahedral intermediate. | +15.5 |
| Intermediate | Tetrahedral intermediate before ring-opening. | +8.2 |
| Products | Ring-opened carboxylate product. | -20.0 |
Molecular Docking and Binding Affinity Predictions (in context of scaffold design)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). uu.nl This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand interacts with its target at the atomic level.
In the context of scaffold design, the this compound core can be used as a rigid, three-dimensional framework to which various functional groups can be attached. nih.gov Docking studies can then predict how these derivatives bind to a specific protein target, such as an enzyme or receptor. The output of a docking simulation is typically a binding score, which estimates the free energy of binding (binding affinity), and a predicted binding pose. semanticscholar.org A lower binding energy generally indicates a more favorable interaction.
By analyzing the binding poses of a series of derivatives, researchers can establish a Structure-Activity Relationship (SAR). This involves identifying which chemical modifications improve binding affinity by forming favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site. This information guides the rational design of more potent and selective compounds. Spirocyclic scaffolds are often used to orient functional groups in specific vectors to optimize these interactions. bldpharm.com
| Compound | Substituent (R) | Predicted Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|---|
| 1 | -H | -5.8 | Hydrogen bond from lactam N-H to Asp145. |
| 2 | -Phenyl | -7.2 | Hydrogen bond (Asp145); Hydrophobic interaction with Leu83. |
| 3 | -4-hydroxyphenyl | -8.5 | Hydrogen bonds (Asp145, Glu91); Hydrophobic interaction (Leu83). |
| 4 | -3-pyridinyl | -8.1 | Hydrogen bonds (Asp145, Thr85); Hydrophobic interaction (Leu83). |
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
Future research will increasingly focus on the development of environmentally benign and efficient methods for the synthesis of 1-Azaspiro[3.4]octan-2-one and its analogs. A significant trend is the move towards multicomponent reactions (MCRs), which offer a powerful strategy for constructing complex molecular architectures in a single step from readily available starting materials. These one-pot syntheses are inherently more sustainable as they reduce the number of synthetic steps, minimize waste generation, and often decrease energy consumption.
Furthermore, the principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the synthesis into the final product, will be a guiding factor in the design of new synthetic routes. Intramolecular ring-to-ring isomerization reactions, for example, represent an ideal atom-economical approach as they proceed with 100% atom economy. The exploration of catalytic systems that can facilitate these transformations under mild conditions will be a key area of investigation. The development of robust, scalable, and step-economic routes will be crucial for the industrial application of these compounds.
Exploration of Novel Catalytic Systems for Enantioselective and Diastereoselective Synthesis
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of novel catalytic systems for the enantioselective and diastereoselective synthesis of 1-Azaspiro[3.4]octan-2-ones is a critical area of future research. While methods like the Staudinger [2+2] ketene-imine cycloaddition are employed for the synthesis of spiro-β-lactams, achieving high levels of stereocontrol remains a challenge. researchgate.net
Future efforts will likely focus on:
Organocatalysis: The use of small organic molecules as catalysts offers a green and often highly effective alternative to metal-based catalysts. Chiral organocatalysts can be designed to create a specific chiral environment around the reacting molecules, thereby directing the formation of a particular stereoisomer.
Transition Metal Catalysis: The development of novel chiral transition metal complexes, for instance, based on rhodium or palladium, will continue to be a fruitful area of research. nih.gov These catalysts can enable a wide range of transformations with high stereoselectivity, including cycloaddition and cyclopropanation reactions to form azaspirocycles. nih.gov
Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity under mild reaction conditions. The exploration of enzymes, or the engineering of existing ones, to catalyze the formation of the this compound core is a promising avenue for sustainable and highly selective synthesis.
The overarching goal is to develop catalytic systems that provide access to all possible stereoisomers of a given this compound derivative, allowing for a thorough investigation of their structure-activity relationships.
Integration of Machine Learning and AI in Retrosynthetic Analysis and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery, and the study of this compound will undoubtedly benefit from these advancements.
Compound Design and Optimization: Machine learning models can be trained to predict the biological activity and physicochemical properties of virtual compounds. This allows for the in silico design and screening of large libraries of this compound analogs with desired properties, such as enhanced potency, improved metabolic stability, or reduced toxicity. By prioritizing the synthesis of the most promising candidates, AI can significantly reduce the time and cost associated with drug discovery. Furthermore, AI algorithms can be employed to optimize reaction conditions, leading to higher yields and purity of the target compounds. acs.org
The synergy between computational and experimental chemistry will be crucial in harnessing the full potential of AI for the design and synthesis of novel this compound derivatives.
Investigation of Previously Undiscovered Reactivity Modes
While the fundamental reactivity of the β-lactam ring is well-established, the unique steric and electronic environment of the this compound scaffold may give rise to novel and previously undiscovered modes of reactivity. Future research will likely explore:
Ring Expansion and Rearrangement Reactions: The inherent strain of the four-membered β-lactam ring and the adjacent spirocyclic system could be exploited to drive ring expansion or rearrangement reactions, providing access to novel heterocyclic scaffolds. For instance, semipinacol ring expansion processes have been used to construct other 1-azaspirocyclic ketones. researchgate.net
[3+2] Cycloaddition Reactions: The β-lactam ring can participate in cycloaddition reactions, serving as a building block for the synthesis of more complex polycyclic systems. The exploration of novel dipolarophiles and reaction conditions could lead to the discovery of new cycloaddition pathways. rsc.org
C-H Activation: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. The investigation of C-H activation strategies on the this compound scaffold could provide a direct route to functionalized derivatives without the need for pre-functionalized starting materials.
The discovery of new reactivity modes will not only expand the synthetic utility of this compound but also open up new avenues for the design of novel bioactive molecules and functional materials.
Expansion of Spiro[3.4]octane Scaffolds into New Functional Materials and Chemical Probes
The unique three-dimensional structure of the spiro[3.4]octane scaffold makes it an attractive building block for the development of new functional materials and chemical probes.
Functional Materials: Spiro-configured compounds are of significant interest in the field of organic electronics due to their ability to form stable amorphous films with high glass transition temperatures. rsc.orgresearchgate.net The rigid and orthogonal arrangement of the two rings in a spiro compound can improve the thermal and morphological stability of organic semiconductors. rsc.org The incorporation of the this compound moiety into larger conjugated systems could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. walshmedicalmedia.comacs.org
Chemical Probes: Fluorescent chemical probes are invaluable tools for studying biological processes in real-time. rsc.org The spiro[3.4]octane scaffold can be functionalized with fluorophores and recognition elements to create highly specific probes for detecting and imaging biomolecules of interest. nih.gov The rigid nature of the spirocyclic core can help to minimize non-radiative decay pathways of the fluorophore, leading to brighter and more photostable probes. The development of this compound-based probes could provide new tools for understanding disease mechanisms and for diagnostic applications.
Q & A
Q. How can researchers ensure compliance with ethical standards and reproducibility guidelines when publishing work on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories (e.g., Zenodo). Disclose all experimental details (e.g., failed attempts, side products) in supplementary information. Cite prior work transparently to avoid redundancy and uphold intellectual integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
